
4-Bromo-3-(piperazin-1-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-3-(piperazin-1-yl)phenol is a chemical compound that features a bromine atom, a piperazine ring, and a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-(piperazin-1-yl)phenol typically involves the bromination of 3-(piperazin-1-yl)phenol. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in an appropriate solvent such as dichloromethane or acetonitrile. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-3-(piperazin-1-yl)phenol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can undergo reduction reactions to modify the piperazine ring or the phenol group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed:
- Substituted phenols or piperazines.
- Quinones or other oxidized derivatives.
- Reduced forms of the original compound .
Scientific Research Applications
4-Bromo-3-(piperazin-1-yl)phenol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-3-(piperazin-1-yl)phenol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The piperazine ring can enhance the compound’s ability to bind to specific molecular targets, while the phenol group can participate in hydrogen bonding and other interactions .
Comparison with Similar Compounds
4-(Piperazin-1-yl)phenol: Lacks the bromine atom but shares the piperazine and phenol groups.
3-(Piperazin-1-yl)phenol: Similar structure but without the bromine substitution.
4-Bromo-3-(piperidin-1-yl)phenol: Similar structure with a piperidine ring instead of a piperazine ring.
Uniqueness: 4-Bromo-3-(piperazin-1-yl)phenol is unique due to the presence of both the bromine atom and the piperazine ring, which can confer distinct chemical and biological properties. The bromine atom can enhance the compound’s reactivity and potential biological activity, while the piperazine ring can improve its binding affinity to molecular targets .
Properties
Molecular Formula |
C10H13BrN2O |
|---|---|
Molecular Weight |
257.13 g/mol |
IUPAC Name |
4-bromo-3-piperazin-1-ylphenol |
InChI |
InChI=1S/C10H13BrN2O/c11-9-2-1-8(14)7-10(9)13-5-3-12-4-6-13/h1-2,7,12,14H,3-6H2 |
InChI Key |
PKVDDPOOIKOHTD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=C(C=CC(=C2)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



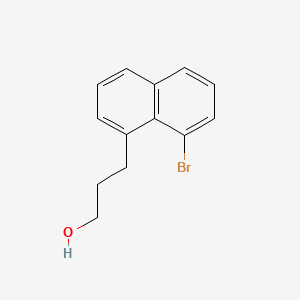
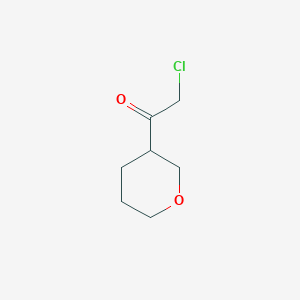
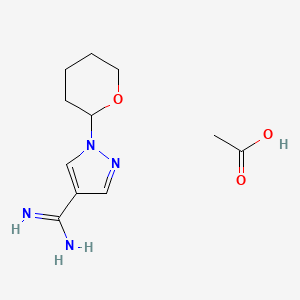
![4-[(2R)-oxiran-2-yl]pyridine](/img/structure/B13600252.png)

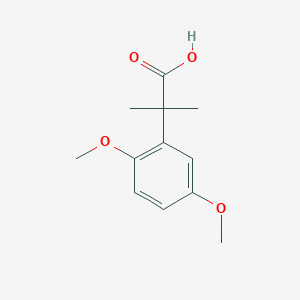

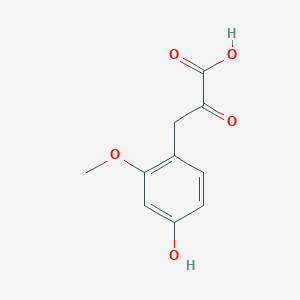
![1-[1-(2,3-Dimethylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13600264.png)

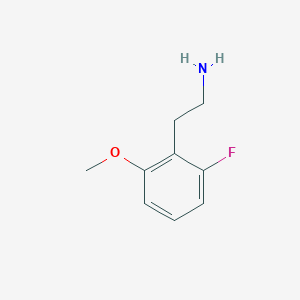

![2,2,2-Trifluoro-1-[2-fluoro-5-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B13600288.png)
